molecular formula C9H12O3 B14606375 1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- CAS No. 61063-46-5

1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl-

Katalognummer: B14606375
CAS-Nummer: 61063-46-5
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: XCDWWOSKYYHGNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- is an organic compound that belongs to the class of dioxolanes

Vorbereitungsmethoden

The synthesis of 1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- can be achieved through several methods. One common approach involves the reaction of a furan derivative with a dioxolane precursor under specific conditions. Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- can be compared with other similar compounds such as:

The uniqueness of 1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

61063-46-5

Molekularformel

C9H12O3

Molekulargewicht

168.19 g/mol

IUPAC-Name

4-(furan-3-yl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C9H12O3/c1-9(2)11-6-8(12-9)7-3-4-10-5-7/h3-5,8H,6H2,1-2H3

InChI-Schlüssel

XCDWWOSKYYHGNI-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCC(O1)C2=COC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.